
3-(2,6-Dibromophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dibromophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Br2O It is a derivative of phenylpropanol, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromophenyl)propan-1-ol typically involves the bromination of phenylpropanol. One common method is the reaction of phenylpropanol with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
3-(2,6-Dibromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 3-(2,6-Dibromophenyl)propan-1-one or 3-(2,6-Dibromophenyl)propanoic acid.
Reduction: Formation of 3-phenylpropan-1-ol.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
科学的研究の応用
3-(2,6-Dibromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,6-Dibromophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dibromophenyl)propan-1-ol
- 3-(2,6-Dichlorophenyl)propan-1-ol
- 3-(2,6-Difluorophenyl)propan-1-ol
Uniqueness
3-(2,6-Dibromophenyl)propan-1-ol is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
特性
分子式 |
C9H10Br2O |
|---|---|
分子量 |
293.98 g/mol |
IUPAC名 |
3-(2,6-dibromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 |
InChIキー |
HIGXIEYDSARYBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)CCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


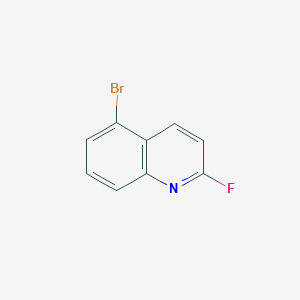


![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
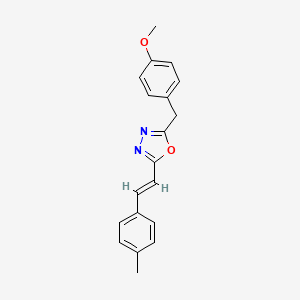
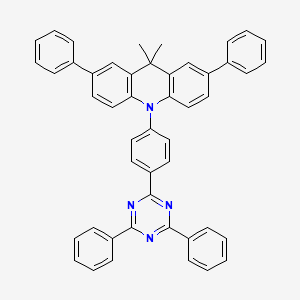
![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
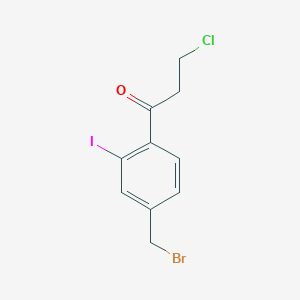
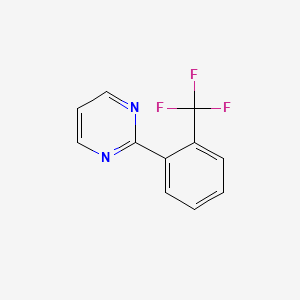
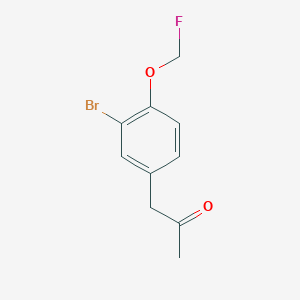
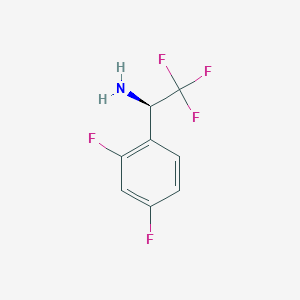
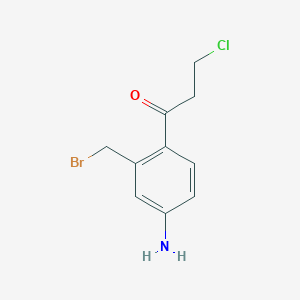
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
